molecular formula C10H11NO3 B1524640 Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate CAS No. 1260861-27-5

Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate

Cat. No. B1524640
M. Wt: 193.2 g/mol
InChI Key: JFURUUYHXFIZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate, also known as EMPA, is an organic compound belonging to the family of pyridine carboxylic acid esters. It is a colorless, crystalline solid that is soluble in water, alcohols, and ethers. EMPA is used in a variety of applications, ranging from synthesis of pharmaceuticals to use as an insecticide. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Structural Characterization

One of the primary applications of Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives is in the synthesis of complex molecules. For example, Ahmed et al. (2016) detailed the click one-pot synthesis, spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assay of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles. This study underscores the compound's utility in creating molecules with potential biological activity Ahmed et al., 2016.

Catalysis and Organic Reactions

Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives serve as key intermediates or catalysts in various organic reactions. For instance, Zhu et al. (1996) explored the organic reactions catalyzed by Methylrhenium Trioxide, demonstrating the compound's involvement in the formation of α-alkoxy ethyl acetates, among other products. This illustrates the compound's role in facilitating diverse organic transformations Zhu & Espenson, 1996.

Biological and Pharmacological Potential

Research into the biological activities of Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives has also been conducted. Studies like that by Temple et al. (1992), which focused on antimitotic agents and structure-activity studies with some pyridine derivatives, highlight the potential of these compounds in developing new therapeutic agents. These findings suggest avenues for further exploration in drug discovery and development Temple et al., 1992.

Material Science and Photocatalysis

In material science and photocatalysis, compounds like Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate derivatives find applications in the development of new materials and catalytic processes. An example is the work by Li et al. (2019), focusing on electrocatalytic CO2 reduction with a Ruthenium catalyst in solution and on nanocrystalline TiO2, demonstrating the role of similar compounds in environmental remediation technologies Li et al., 2019.

properties

IUPAC Name

ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURUUYHXFIZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methylpyridin-2-YL)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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